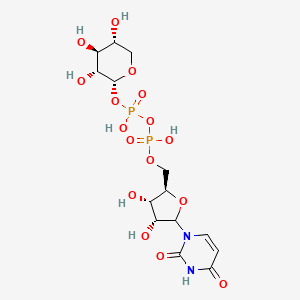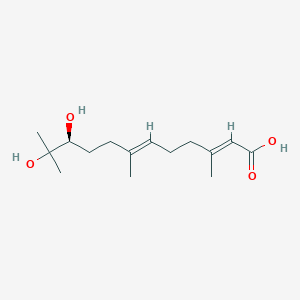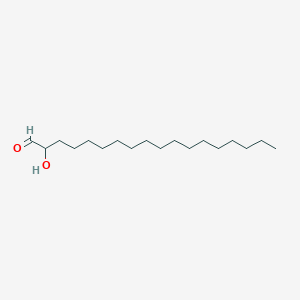
Iminoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydroglycinate is the carboxylate anion of 1,2-didehydroglycine. It is a conjugate base of a dehydroglycine and a dehydroglycine zwitterion.
Wissenschaftliche Forschungsanwendungen
Chelating Applications
Iminoacetate, particularly iminodiacetate, is used in the preparation of chelating resins. These resins are synthesized through the carboxymethylation of bromoacetate and have shown efficacy in retaining amino acids. They're useful in ligand-exchange fractionation of proteins, although they do not differentiate transfer RNA from aminoacylated RNA (Gozdzicka-Jozefiak & Augustyniak, 1977).
Adsorption Properties
A resin bearing this compound functions, prepared from glycidyl methacrylate-divinylbenzene, demonstrates powerful adsorption characteristics toward non-transition metal ions (like Zn2+, Cd2+, Pb2+) and alkaline earth metal ions (Ca2+, Mg2+). The sodium form of this resin has a slightly higher uptake capacity for metal ions compared to its hydrogen form, making it useful in various purification processes (Atia, Donia, & Elwakeel, 2005).
Medical Imaging Applications
Iminodiacetate complexes of technetium are utilized in diagnostic medical imaging. Their chemical structure and properties, though not fully understood, are crucial in creating imaging agents. Studies have explored these complexes' formation with various ligands and highlighted the variability of the products based on reaction conditions (Russell & Speiser, 1982).
Role in Antibody Development
Antibodies, critical in clinical chemistry and environmental research, have been developed for various assays. The production of key immunoreagents has incorporated structures like phenoxyacetic acid and this compound. This indicates the role of this compound-related compounds in advancing antibody development for environmental and food analysis (Fránek & Hruška, 2018).
Synthesis of Iminosugars
Iminosugars, including those derived from this compound, have potential applications in treating type 2 diabetes mellitus and lysosomal storage disorders. They interact with the human glucose sensor sodium/glucose cotransporter type 3 (hSGLT3), providing insights into substrate binding interactions and potential clinical applications (Voss et al., 2007).
Eigenschaften
Molekularformel |
C2H2NO2- |
|---|---|
Molekulargewicht |
72.04 g/mol |
IUPAC-Name |
2-iminoacetate |
InChI |
InChI=1S/C2H3NO2/c3-1-2(4)5/h1,3H,(H,4,5)/p-1 |
InChI-Schlüssel |
TVMUHOAONWHJBV-UHFFFAOYSA-M |
Kanonische SMILES |
C(=N)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-(Hydroxymethyl)-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B1260826.png)

![(3R,5R)-7-[(1S,2S,6S,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1260828.png)
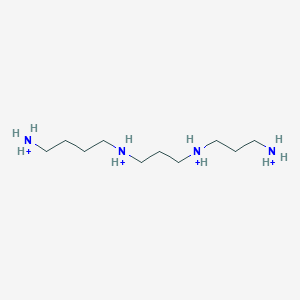


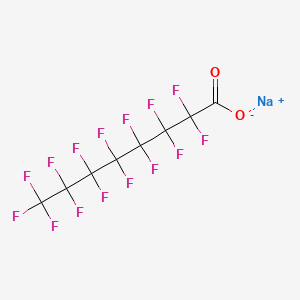
![Sodium 3-[{3-amino-4-[(e)-(5-bromopyridin-2-yl)diazenyl]phenyl}(propyl)amino]propane-1-sulfonate](/img/structure/B1260839.png)

